

The Discovery and Development of Alk5-IN-29: A Technical Overview

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Compound of Interest		
Compound Name:	Alk5-IN-26	
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Introduction to ALK5 and Its Role in Disease

Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGF-βR1), is a pivotal serine/threonine kinase receptor within the TGF-β signaling pathway.[1] This pathway is integral to the regulation of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in the pathogenesis of various diseases.[1] Notably, it is recognized for promoting tumor growth and metastasis in several cancers and for its role in the advancement of fibrotic diseases.[1][3] Consequently, the development of small molecule inhibitors that target ALK5 has surfaced as a viable therapeutic strategy.[1][4]

Alk5-IN-29 is a potent and selective inhibitor of ALK5.[1] Its discovery is detailed in patent document WO2022126133A1, which outlines a series of compounds engineered to inhibit ALK5 for the treatment of proliferative diseases such as cancer.[1] Alk5-IN-29 was identified through a dedicated drug discovery program focused on discovering novel chemical structures with high affinity and selectivity for the ALK5 kinase domain.[1]

Mechanism of Action and Signaling Pathway

The canonical TGF- β signaling pathway is initiated when a TGF- β ligand binds to the TGF- β type II receptor (T β RII), a constitutively active serine/threonine kinase.[5] This binding event leads to the recruitment of and formation of a heterodimeric complex with the type I receptor, ALK5.[5] T β RII then transphosphorylates the glycine-serine rich (GS) domain of ALK5, which activates the ALK5 kinase domain.[5]



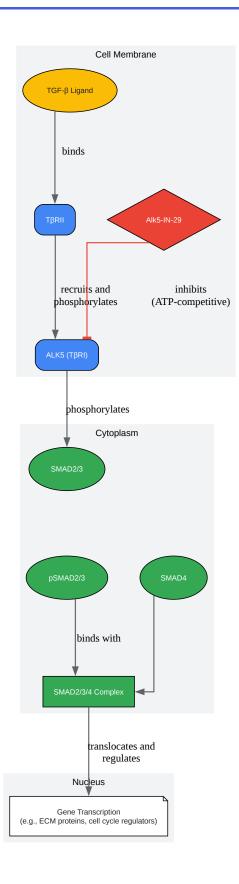




Activated ALK5 propagates the downstream signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[5] These phosphorylated R-SMADs subsequently form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[6] This entire SMAD complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes involved in a wide array of cellular processes, including cell cycle control, apoptosis, differentiation, and the production of extracellular matrix. [5]

Alk5-IN-29 exerts its inhibitory effect by directly targeting the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the phosphorylation of ALK5's downstream targets, SMAD2 and SMAD3, thereby blocking the entire signaling cascade.[1][5]





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Figure 1: TGF-β/ALK5 Signaling Pathway and Mechanism of Action of Alk5-IN-29.



Quantitative Biological Data

The biological activity of Alk5-IN-29 has been determined through a series of in vitro assays to establish its potency and selectivity as an ALK5 inhibitor.[1] The key quantitative data are summarized in the table below.

Parameter	Value	Assay Type	Reference
ALK5 IC50	≤ 10 nM	Kinase Activity Assay	WO2022126133A1[1]
ALK2 IC50	≤ 10 nM	Kinase Activity Assay	WO2022126133A1[1]
TGF-βRI Inhibition (Cellular)	≤ 100 nM	TGF-β Induced SMAD Signaling Assay	WO2022126133A1[1]

Experimental ProtocolsIn Vitro Kinase Activity Assay

Objective: To determine the in vitro potency of Alk5-IN-29 against the ALK5 kinase.

Materials:

- Recombinant ALK5 enzyme
- · Biotinylated substrate peptide
- ATP (Adenosine triphosphate)
- Alk5-IN-29 (serially diluted)
- Kinase reaction buffer
- · Microtiter plates
- Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

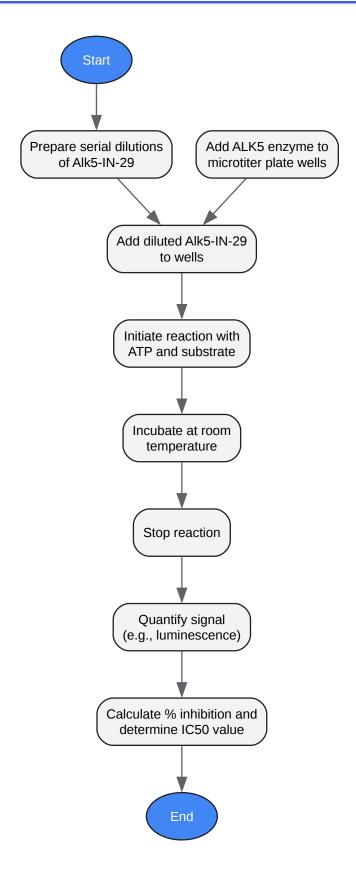






- The inhibitor, Alk5-IN-29, is serially diluted in DMSO and then further diluted in the kinase reaction buffer.[1]
- The ALK5 enzyme is added to the wells of a microtiter plate containing the diluted inhibitor. [1]
- The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP.[1]
- The reaction is incubated at room temperature for a specified period to allow for substrate phosphorylation.
- The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection method.
- The percentage of inhibition is calculated for each concentration of the inhibitor.
- The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.





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Figure 2: Experimental Workflow for In Vitro Kinase Assay.



Cellular TGF-β Induced SMAD Signaling Assay

Objective: To assess the inhibitory activity of Alk5-IN-29 on the TGF- β signaling pathway in a cellular context.

Materials:

- A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
- Cell culture medium and supplements
- Alk5-IN-29 (serially diluted)
- TGF-β1 ligand
- 96-well cell culture plates
- Lysis buffer
- Detection reagents (e.g., luciferase reporter assay system or antibodies for Western blotting/ELISA)

Procedure:

- Cells are seeded in 96-well plates and allowed to adhere overnight.[1]
- The cells are then pre-incubated with various concentrations of Alk5-IN-29 for 1-2 hours.[1]
- TGF-β1 is added to the wells to stimulate the signaling pathway, and the cells are incubated for a further 16-24 hours.[1]
- For reporter gene assays: The cells are lysed, and the luciferase activity is measured using a luminometer.[1]
- For direct measurement of SMAD phosphorylation: The cells are lysed, and the levels of phosphorylated SMAD2/3 are determined by Western blotting or an immunoassay (e.g., ELISA).[1]



- The percentage of inhibition of TGF-β-induced signaling is calculated for each concentration of the inhibitor.[1]
- The IC50 value is determined from the resulting dose-response curve.[1]

Conclusion

Alk5-IN-29 is a novel and potent small molecule inhibitor of ALK5 with significant potential for the treatment of diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis.[1][3] This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and biological characterization, based on the available patent literature. The detailed experimental protocols and illustrative diagrams offer a framework for researchers and drug development professionals to further investigate and build upon the therapeutic promise of ALK5 inhibition.

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